

# Spectroscopic Data of Dichloromethyl Methyl Ether: A Technical Guide

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## Compound of Interest

Compound Name: *Dichloromethyl methyl ether*

Cat. No.: *B046365*

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **dichloromethyl methyl ether** ( $\text{Cl}_2\text{CHOCH}_3$ ). The information is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document summarizes key spectroscopic data in a structured format, details experimental methodologies, and provides a visual representation of the data relationships.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic data for **dichloromethyl methyl ether** were acquired in deuterated chloroform ( $\text{CDCl}_3$ ). The data reveals the characteristic signals corresponding to the methyl and dichloromethyl protons and carbons.

### $^1\text{H}$ NMR Data

The proton NMR spectrum of **dichloromethyl methyl ether** exhibits two distinct signals, corresponding to the methyl ( $-\text{OCH}_3$ ) and the dichloromethyl ( $-\text{CHCl}_2$ ) protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Dichloromethyl Methyl Ether**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
3.54	Singlet	-OCH <sub>3</sub>
6.50	Singlet	-CHCl <sub>2</sub>

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum shows two signals, which have been assigned to the methyl and dichloromethyl carbons.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Dichloromethyl Methyl Ether**

Chemical Shift ( $\delta$ ) ppm	Assignment
59.5	-OCH <sub>3</sub>
109.5	-CHCl <sub>2</sub>

## Infrared (IR) Spectroscopy

The infrared spectrum of **dichloromethyl methyl ether** was obtained from a neat liquid sample. The characteristic absorption bands provide insights into the vibrational modes of the molecule's functional groups.

Table 3: Infrared (IR) Spectroscopic Data for **Dichloromethyl Methyl Ether**

Wavenumber (cm <sup>-1</sup> )	Vibrational Assignment
2960	C-H stretch (methyl)
1450	C-H bend (methyl)
1180	C-O-C stretch (asymmetric)
820	C-Cl stretch

## Experimental Protocols

## NMR Spectroscopy

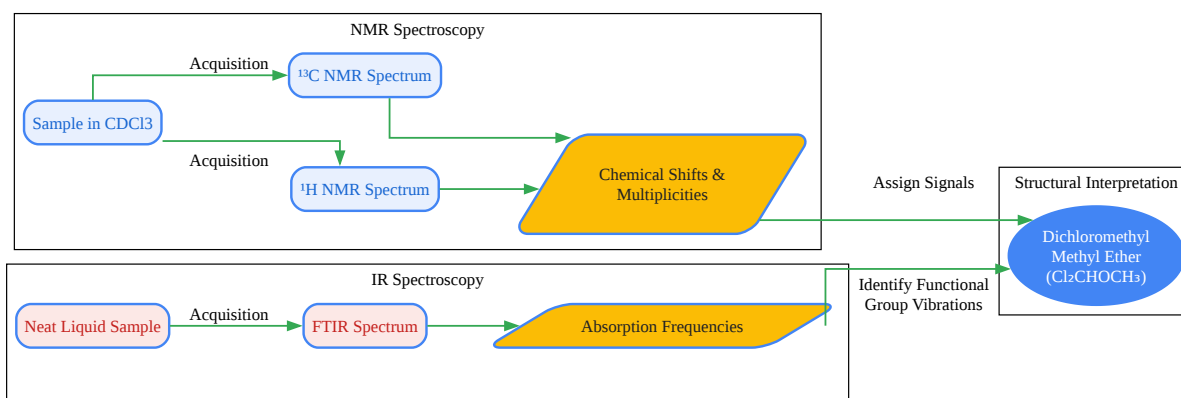
A solution of **dichloromethyl methyl ether** (typically 1-5% for  $^1\text{H}$  NMR and 5-20% for  $^{13}\text{C}$  NMR) in deuterated chloroform ( $\text{CDCl}_3$ ) is prepared in a standard 5 mm NMR tube. The use of  $\text{CDCl}_3$  is crucial as it is a common solvent for organic compounds and its residual proton and carbon signals are well-characterized, preventing interference with the sample signals. The spectra are typically referenced to the residual solvent signal ( $^1\text{H}$ :  $\delta$  7.26 ppm;  $^{13}\text{C}$ :  $\delta$  77.16 ppm) or an internal standard such as tetramethylsilane (TMS). For a volatile substance like **dichloromethyl methyl ether**, it is important to ensure the NMR tube is properly capped to prevent evaporation during the experiment. The data presented here is consistent with spectra obtained on a 300 MHz NMR spectrometer.

## FTIR Spectroscopy

For a neat liquid sample of **dichloromethyl methyl ether**, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly and create a thin, uniform film. It is important to avoid trapping air bubbles between the plates. The salt plates are then mounted in a sample holder and placed in the beam path of the FTIR spectrometer. A background spectrum of the clean, empty salt plates is typically recorded first and subtracted from the sample spectrum to eliminate any interference from the plates or the atmosphere.

## Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical flow of obtaining and interpreting the spectroscopic data for **dichloromethyl methyl ether**.



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### Spectroscopic Data Interpretation Workflow

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